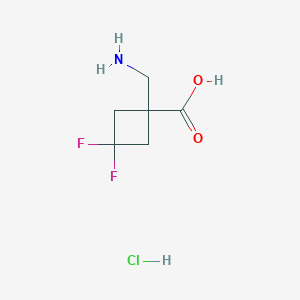
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aminomethyl cyclohexaneacetic acid, which is structurally similar to gabapentin . Gabapentin is an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a method of producing gabapentin from its hydrochloric salt in an anhydrous medium has been described . This involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent to obtain a solution of gabapentin hydrochloride, then adding an epoxide to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor and Plant Biology
- Ethylene Production in Plants : Research into 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, underscores the multifaceted role of such compounds in plant biology. ACC, beyond its function as a precursor, acts independently as a signal molecule, influencing plant growth and stress responses. This illustrates the potential research applications of structurally related carboxylic acids in understanding plant hormone regulation and signaling mechanisms (B. V. D. Poel & D. Straeten, 2014).
Industrial Applications and Biocatalysis
- Biocatalyst Inhibition by Carboxylic Acids : Studies have shown that carboxylic acids, including those with fluorinated chains, can inhibit microbial growth at certain concentrations. This has implications for industrial fermentation processes, where these compounds may be produced or used as intermediates. Understanding their inhibitory effects can lead to more efficient bioproduction processes for chemicals and fuels (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Environmental Impact and Degradation
- Degradation of Polyfluoroalkyl Chemicals : The environmental persistence and degradation pathways of polyfluoroalkyl substances, which include carboxylic acids with fluorinated chains, have been a significant area of research. These studies help in understanding the fate of such compounds in the environment and their potential impacts on ecosystems and human health. Insights from these investigations can guide the design of more environmentally benign substances and inform regulatory policies (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Wirkmechanismus
Target of Action
Similar compounds such as aminocyclopropanecarboxylic acids have been noted for their physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Mode of Action
It’s worth noting that amines, which this compound is a derivative of, are known to interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds such as aminocyclopropanecarboxylic acids are known to be involved in various biochemical pathways, including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Pharmacokinetics
Similar compounds such as gabapentin, a prodrug, have been studied for their improved oral bioavailability .
Result of Action
It’s worth noting that similar compounds such as aminocyclopropanecarboxylic acids have been noted for their high physiological activity .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, indicating that the reaction environment can significantly influence the outcome .
Eigenschaften
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLXZUSFBYIGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | |
CAS RN |
2155855-29-9 |
Source


|
| Record name | 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)



![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)



![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)


